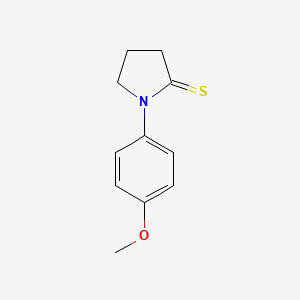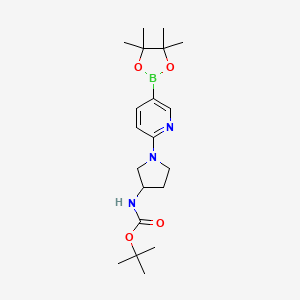![molecular formula C13H14N2 B12880959 3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline CAS No. 918629-89-7](/img/structure/B12880959.png)
3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a pyrrole ring and a dimethylaniline moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline generally involves the condensation reaction between 3,5-dimethylaniline and pyrrole-2-carbaldehyde. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline are not well-documented, the general principles of Schiff base synthesis can be applied. Large-scale production would likely involve continuous flow reactors to maintain consistent reaction conditions and high yields. Solvent recovery and recycling would be essential to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: N-oxide derivatives.
Reduction: 3,5-dimethylaniline and pyrrole-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting cellular processes in microorganisms, leading to antimicrobial effects. The Schiff base structure also allows for hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline
- N-((1H-Pyrrol-2-yl)methylene)-2,4-dimethylaniline
Uniqueness
N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline is unique due to its specific substitution pattern on the aniline ring, which can influence its electronic properties and reactivity. This makes it particularly interesting for studies in coordination chemistry and its potential bioactivity.
Properties
CAS No. |
918629-89-7 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C13H14N2/c1-10-6-11(2)8-13(7-10)15-9-12-4-3-5-14-12/h3-9,14H,1-2H3 |
InChI Key |
KPHKFSQCDWCRTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=CC=CN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



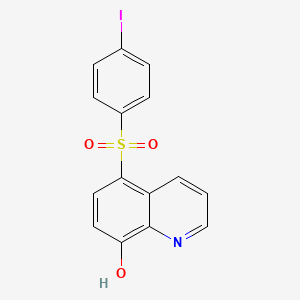
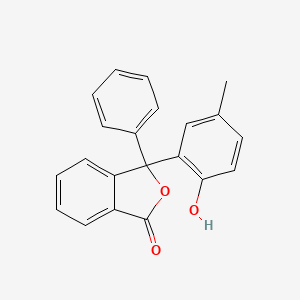
![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)
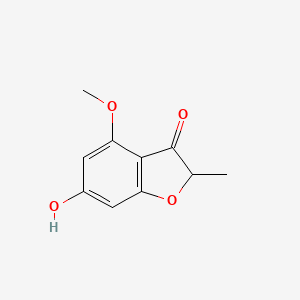

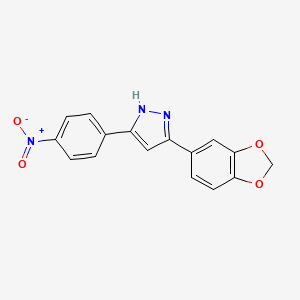
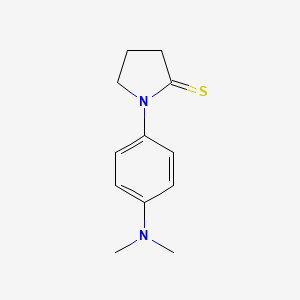
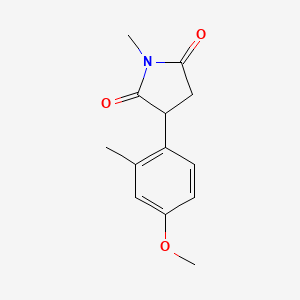
![cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate](/img/structure/B12880965.png)
